Chloroacetyl-dl-phenylalanine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524047. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

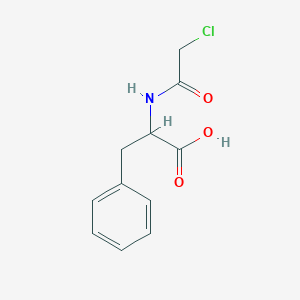

IUPAC Name |

2-[(2-chloroacetyl)amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHGSOAURCZWCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7765-11-9 |

Source

|

| Record name | N-(2-Chloroacetyl)phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7765-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Chloroacetyl)-3-phenyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007765119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7765-11-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(chloroacetyl)-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Chloroacetyl-dl-phenylalanine: A Versatile Tool for Bioconjugation and Peptide Modification

This guide provides a comprehensive technical overview of Chloroacetyl-dl-phenylalanine, a key reagent for researchers, chemists, and drug development professionals. We will delve into its synthesis, chemical properties, and primary applications, with a focus on the underlying principles that make it a valuable tool in the modern molecular sciences.

Introduction: The Strategic Utility of a Bifunctional Building Block

This compound is a derivative of the amino acid phenylalanine, distinguished by the presence of a chloroacetyl group attached to the alpha-amino group. This modification transforms the otherwise biologically common amino acid into a versatile bifunctional molecule. One end, the carboxylic acid, allows for its integration into peptide chains using standard synthesis methodologies. The other end, the reactive chloroacetyl group, serves as an electrophilic handle for the covalent modification of nucleophilic residues in biomolecules.

The phenylalanine scaffold itself provides a hydrophobic and aromatic character, which can be advantageous for mediating specific molecular interactions or for serving as a core structure in the design of peptidomimetics and other biologically active compounds. This guide will explore the practical applications of these features, providing both the theoretical basis and actionable protocols for the use of this compound in a research setting.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂ClNO₃ | [1] |

| Molecular Weight | 241.67 g/mol | [1] |

| CAS Number | 7765-11-9 | [1] |

| Appearance | White to off-white crystalline powder | General supplier information |

| Melting Point | Approximately 127 °C | General supplier information |

| Solubility | Soluble in methanol, ethyl acetate | General supplier information |

Spectroscopic Profile

¹H NMR Spectroscopy (Expected Signals): The proton NMR spectrum is expected to show characteristic signals for the phenyl group (aromatic protons), the diastereotopic protons of the β-carbon, the α-proton, and the protons of the chloroacetyl group.

¹³C NMR Spectroscopy (Expected Signals): The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the amide, the carbons of the phenyl ring, the α- and β-carbons of the phenylalanine backbone, and the carbon of the chloroacetyl group.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

O-H stretch of the carboxylic acid, which will be a broad band.

-

N-H stretch of the amide.

-

C=O stretches for the carboxylic acid and the amide carbonyls.

-

C-Cl stretch of the chloroacetyl group.

-

Aromatic C-H and C=C stretches from the phenyl ring.

Publicly available IR data can be found on databases such as PubChem[1].

Synthesis of this compound

The synthesis of this compound is a straightforward N-acylation reaction. The following protocol is based on established methods[2].

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials:

-

DL-Phenylalanine

-

Chloroacetyl chloride

-

Ethyl acetate (anhydrous)

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add DL-phenylalanine (e.g., 10 g, 0.06 mol) and anhydrous ethyl acetate (125 mL).

-

Add chloroacetyl chloride (7.5 mL) to the suspension.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour under anhydrous conditions.

-

After cooling to room temperature, filter the mixture to remove any unreacted DL-phenylalanine.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate and excess chloroacetyl chloride. This will typically yield a yellow oil.

-

Add diethyl ether (25 mL) to the oil to induce crystallization.

-

Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Self-Validation: The success of the synthesis can be confirmed by melting point determination and spectroscopic analysis (IR, NMR, and MS) of the final product, which should be consistent with the structure of N-Chloroacetyl-dl-phenylalanine.

Mechanism of Action and Key Applications

The utility of this compound stems from the reactivity of the chloroacetyl group, which functions as an alkylating agent. It undergoes a nucleophilic substitution reaction, primarily with the sulfhydryl group of cysteine residues in peptides and proteins.

Caption: Reaction mechanism of a chloroacetyl group with a cysteine residue.

This reaction forms a stable thioether bond, making this compound an excellent tool for a variety of applications in chemical biology and drug development.

Covalent Labeling and Affinity Probes

The selective reactivity of the chloroacetyl group with cysteine allows for the site-specific labeling of proteins. By incorporating this compound into a ligand or peptide that binds to a specific protein, it can be used as an affinity label to covalently attach to a cysteine residue at or near the binding site. This is a powerful technique for identifying and characterizing ligand-binding domains.

Building Block in Solid-Phase Peptide Synthesis (SPPS)

This compound can be used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a reactive handle at a specific position within a peptide sequence. The N-terminal chloroacetyl group is stable to the standard conditions of Fmoc deprotection (piperidine) and peptide coupling.

Representative Protocol for Incorporating this compound into a Peptide:

-

Resin Preparation: Start with a standard Fmoc-protected amino acid loaded on a solid support (e.g., Wang or Rink amide resin).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

-

Coupling of this compound:

-

Dissolve this compound (e.g., 2 equivalents relative to resin loading) and a coupling agent such as HATU (1.95 equivalents) in DMF.

-

Add a base, such as DIPEA (4 equivalents), to the solution.

-

Add the activated this compound solution to the deprotected resin and agitate for 1-2 hours.

-

-

Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Chain Elongation (if applicable): Since the chloroacetyl group is at the N-terminus, further elongation of the peptide chain is not possible from this point.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

Synthesis of Cyclic Peptides

The bifunctional nature of this compound makes it particularly useful for the synthesis of cyclic peptides. A linear peptide containing both a cysteine residue and an N-terminal this compound can be cyclized through an intramolecular reaction between the chloroacetyl group and the cysteine thiol.

Caption: Peptide cyclization using this compound.

Rationale for Experimental Choices and Comparative Analysis

The Role of the Phenylalanine Moiety

The choice of a phenylalanine backbone is often deliberate. The phenyl group imparts significant hydrophobicity to the molecule, which can be crucial for its interaction with hydrophobic pockets in protein binding sites[3]. In the context of drug design, phenylalanine residues are often key pharmacophores in peptidomimetics that target protein-protein interactions. Furthermore, the aromatic ring can engage in π-π stacking interactions, providing an additional mode of binding.

Comparison with Other Haloacetyl Reagents

The chloroacetyl group is part of a broader class of haloacetyl reagents used in bioconjugation, which also includes bromoacetyl and iodoacetyl derivatives. The reactivity of these groups follows the order of the leaving group ability of the halide: Iodoacetyl > Bromoacetyl > Chloroacetyl .

-

Iodoacetyl and Bromoacetyl Groups: These are more reactive than the chloroacetyl group and will therefore label cysteine residues more rapidly and at lower concentrations. This can be an advantage when rapid and efficient labeling is required. However, their higher reactivity can also lead to a greater potential for off-target reactions with other nucleophilic amino acid side chains, such as histidine and lysine, particularly at higher pH.

-

Chloroacetyl Group: The lower reactivity of the chloroacetyl group provides greater stability and selectivity. It is less prone to hydrolysis and off-target reactions, making it a more "controllable" electrophile. This can be particularly advantageous in complex biological systems or when a longer reaction time is permissible and high specificity is paramount.

The choice between these reagents depends on the specific experimental context, balancing the need for rapid reaction kinetics with the requirement for high selectivity.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation[1]. Standard laboratory safety precautions should be observed when handling this compound:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

Conclusion

This compound is a powerful and versatile tool for the chemical biologist and peptide chemist. Its well-defined reactivity, coupled with the ability to be incorporated into peptides using standard synthetic methods, allows for the precise and covalent modification of biomolecules. The phenylalanine scaffold provides important structural and physicochemical properties that can be leveraged in the design of probes and potential therapeutics. By understanding the principles of its synthesis, reactivity, and applications, researchers can effectively employ this compound to advance their studies in drug discovery, protein engineering, and molecular biology.

References

-

PubChem. (n.d.). N-(Chloroacetyl)-3-phenyl-DL-alanine. National Center for Biotechnology Information. Retrieved from [Link]

- Adibi, H., et al. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 19(7), 5399-5405.

- Adzic, T., et al. (2021). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. Molecules, 26(11), 3169.

- Chiang, C. W., et al. (2022). Photoredox C–H functionalization leads the site-selective phenylalanine bioconjugation.

- Gao, H., et al. (2022). A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. International Journal of Molecular Sciences, 23(18), 10916.

- Adachi, T., et al. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Organic Letters, 2(25), 4007-4010.

-

L-phenylalanine. (n.d.). In bmse000045. Biological Magnetic Resonance Bank. Retrieved from [Link]

-

N-Acetyl-L-phenylalanine. (n.d.). In HMDB0000512. Human Metabolome Database. Retrieved from [Link]

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Merrifield, R. B. (1985). Solid Phase Synthesis (Nobel Lecture). Angewandte Chemie International Edition in English, 24(10), 799-810.

- Albericio, F., & Kruger, H. G. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Organic & Biomolecular Chemistry, 10(45), 9062-9068.

- Taira, H., et al. (2016). Recent Developments of Engineered Translational Machineries for the Incorporation of Non-Canonical Amino Acids into Polypeptides. International Journal of Molecular Sciences, 17(7), 1058.

-

ScienceAlert. (2020, September 24). Experimental Cancer Treatment Destroys Cancer Cells Without Using Any Drugs. Retrieved from [Link]

-

NCBJ. (2023, December 28). Appropriate amino acids can improve the effectiveness of therapy for hard-to-reach cancers. Retrieved from [Link]

- Popp, B. V., et al. (2009). Site-Specific Protein Cross-Linking with Genetically Incorporated 3,4-Dihydroxy-l-Phenylalanine.

- Chin, J. W., et al. (2002). A new strategy for the site-specific modification of proteins in vivo. Proceedings of the National Academy of Sciences, 99(17), 11020-11024.

- U.S. National Library of Medicine. (n.d.). PubMed.

- ResearchGate. (n.d.).

- ACS Publications. (n.d.).

- MDPI. (n.d.). MDPI - Publisher of Open Access Journals.

- NIH. (n.d.).

- Thermo Fisher Scientific. (n.d.). Fisher Scientific.

- ChemicalBook. (n.d.). ChemicalBook.

- BenchChem. (n.d.). BenchChem.

-

Bio-Synthesis Inc. (2022, April 13). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Retrieved from [Link]

- Adibi, H., et al. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 19(7), 5399-5405.

- Adzic, T., et al. (2021). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. Molecules, 26(11), 3169.

- Chiang, C. W., et al. (2022). Photoredox C–H functionalization leads the site-selective phenylalanine bioconjugation.

- Gao, H., et al. (2022). A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. International Journal of Molecular Sciences, 23(18), 10916.

- Adachi, T., et al. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Organic Letters, 2(25), 4007-4010.

-

L-phenylalanine. (n.d.). In bmse000045. Biological Magnetic Resonance Bank. Retrieved from [Link]

-

N-Acetyl-L-phenylalanine. (n.d.). In HMDB0000512. Human Metabolome Database. Retrieved from [Link]

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Adachi, K., et al. (1994). Role of hydrophobicity of phenylalanine beta 85 and leucine beta 88 in the acceptor pocket for valine beta 6 during hemoglobin S polymerization. The Journal of biological chemistry, 269(50), 31563–31566.

- Merrifield, R. B. (1985). Solid Phase Synthesis (Nobel Lecture). Angewandte Chemie International Edition in English, 24(10), 799-810.

- Albericio, F., & Kruger, H. G. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Organic & Biomolecular Chemistry, 10(45), 9062-9068.

- Taira, H., et al. (2016). Recent Developments of Engineered Translational Machineries for the Incorporation of Non-Canonical Amino Acids into Polypeptides. International Journal of Molecular Sciences, 17(7), 1058.

-

ScienceAlert. (2020, September 24). Experimental Cancer Treatment Destroys Cancer Cells Without Using Any Drugs. Retrieved from [Link]

-

NCBJ. (2023, December 28). Appropriate amino acids can improve the effectiveness of therapy for hard-to-reach cancers. Retrieved from [Link]

- Popp, B. V., et al. (2009). Site-Specific Protein Cross-Linking with Genetically Incorporated 3,4-Dihydroxy-l-Phenylalanine.

- Chin, J. W., et al. (2002). A new strategy for the site-specific modification of proteins in vivo. Proceedings of the National Academy of Sciences, 99(17), 11020-11024.

- U.S. National Library of Medicine. (n.d.). PubMed.

- ResearchGate. (n.d.).

- ACS Publications. (n.d.).

- MDPI. (n.d.). MDPI - Publisher of Open Access Journals.

- NIH. (n.d.).

- Thermo Fisher Scientific. (n.d.). Fisher Scientific.

- ChemicalBook. (n.d.). ChemicalBook.

- BenchChem. (n.d.). BenchChem.

-

Bio-Synthesis Inc. (2022, April 13). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Chloroacetyl-dl-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of N-Chloroacetyl-dl-phenylalanine, a key intermediate in the synthesis of various biologically active compounds and a valuable building block in peptide chemistry. As a derivative of the essential amino acid phenylalanine, its synthesis requires a nuanced understanding of reaction mechanisms, careful control of experimental conditions, and stringent adherence to safety protocols. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a reproducible and scalable synthetic protocol.

Introduction and Significance

N-Chloroacetyl-dl-phenylalanine serves as a crucial precursor in medicinal chemistry and drug development. The presence of the reactive chloroacetyl group allows for facile nucleophilic substitution reactions, enabling the covalent modification of target proteins or the construction of more complex molecular architectures. Its applications are diverse, ranging from the synthesis of enzyme inhibitors to the development of novel pharmaceutical agents. A robust and well-characterized synthetic route is therefore of paramount importance for researchers in this field.

The Chemistry of Synthesis: The Schotten-Baumann Reaction

The most common and efficient method for the synthesis of N-Chloroacetyl-dl-phenylalanine is through the N-acylation of dl-phenylalanine with chloroacetyl chloride. This transformation is a classic example of the Schotten-Baumann reaction , a widely utilized method for forming amides from amines and acid chlorides.[1][2][3]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the phenylalanine amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as a leaving group and forming the stable amide bond. A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2][4]

Reaction Mechanism Visualization

Caption: Mechanism of the Schotten-Baumann reaction for N-Chloroacetyl-dl-phenylalanine synthesis.

Detailed Experimental Protocol

This protocol details a reliable method for the synthesis of N-Chloroacetyl-dl-phenylalanine.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| dl-Phenylalanine | C₉H₁₁NO₂ | 165.19 | 10.0 g (0.06 mol) | ≥99% |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 7.5 mL (0.094 mol) | ≥98% |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 125 mL | Anhydrous |

| Diethyl Ether | C₄H₁₀O | 74.12 | 25 mL | Anhydrous |

Equipment

-

Round-bottom flask (250 mL) with reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Crystallizing dish

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask, add dl-phenylalanine (10.0 g, 0.06 mol) and anhydrous ethyl acetate (125 mL). Equip the flask with a magnetic stir bar and a reflux condenser.

-

Addition of Chloroacetyl Chloride: In a chemical fume hood, carefully add chloroacetyl chloride (7.5 mL, 0.094 mol) to the suspension. Caution: Chloroacetyl chloride is highly corrosive, toxic, and reacts violently with water.[5][6][7] Always handle it with appropriate personal protective equipment.

-

Reflux: Heat the reaction mixture to reflux and maintain for one hour with vigorous stirring. The solid phenylalanine should gradually dissolve as it reacts.

-

Isolation of Crude Product: After one hour, cool the reaction mixture to room temperature. Filter the mixture to remove any unreacted phenylalanine.

-

Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the excess chloroacetyl chloride and ethyl acetate by vacuum distillation using a rotary evaporator. A yellow oil will be obtained.[8]

-

Crystallization: To the resulting yellow oil, add 25 mL of diethyl ether and stir. The product should crystallize. If crystallization is slow, scratching the inside of the flask with a glass rod may induce it.

-

Final Product Isolation and Drying: Collect the crystalline product by vacuum filtration and wash with a small amount of cold diethyl ether. Dry the product under vacuum to a constant weight. An expected yield of approximately 12 g (87%) can be anticipated.[8]

Experimental Workflow Visualization

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. grokipedia.com [grokipedia.com]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. CHLOROACETYL-DL-PHENYLALANINE synthesis - chemicalbook [chemicalbook.com]

Schotten-Baumann reaction for N-chloroacetylation

An In-depth Technical Guide to the Schotten-Baumann Reaction for N-Chloroacetylation

Abstract

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry. Among the myriad of available methods, the Schotten-Baumann reaction stands out for its reliability, operational simplicity, and broad applicability. This guide provides an in-depth exploration of the Schotten-Baumann reaction specifically tailored for N-chloroacetylation. We will dissect the underlying mechanism, analyze critical reaction parameters from a causality-driven perspective, provide field-proven experimental protocols, and discuss the strategic importance of the resulting N-chloroacetyl amides as versatile intermediates in drug development. This document is intended for researchers, scientists, and process chemists seeking to leverage this powerful transformation with a deeper understanding of its nuances.

Introduction: The Enduring Relevance of the Schotten-Baumann Reaction

First described in the 1880s by German chemists Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction is a robust method for synthesizing amides and esters.[1][2][3] The classical reaction involves the acylation of a primary or secondary amine (or alcohol) with an acyl chloride in the presence of a base.[4][5] Its enduring popularity stems from its high efficiency and the use of readily available starting materials.

A key variant of this reaction is N-chloroacetylation, which utilizes chloroacetyl chloride as the acylating agent.[6] This specific transformation is of paramount importance in pharmaceutical and agrochemical research. The resulting α-chloro amide moiety is not merely a stable amide linkage; it is a powerful bifunctional building block.[7][8] The electrophilic carbon adjacent to the chlorine atom serves as a reactive handle for subsequent nucleophilic substitution, enabling the facile construction of complex molecular architectures and diverse compound libraries for drug discovery.[6][9]

The Core Mechanism: A Stepwise Analysis

The N-chloroacetylation of an amine under Schotten-Baumann conditions proceeds via a classic nucleophilic acyl substitution mechanism.[10][11] Understanding each step is critical to troubleshooting and optimizing the reaction.

Step 1: Nucleophilic Attack The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine acting as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[12][13] This forms a transient tetrahedral intermediate.

Step 2: Elimination of the Leaving Group The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, an excellent leaving group.[12][13] This results in the formation of a protonated amide.

Step 3: Deprotonation and Neutralization The base present in the reaction medium abstracts the acidic proton from the nitrogen atom, yielding the final, neutral N-chloroacetylated amide product.[4][12] Concurrently, the base neutralizes the hydrochloric acid (HCl) generated during the reaction, which is crucial for driving the reaction to completion.[14] If not neutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

Caption: Mechanism of N-Chloroacetylation via Schotten-Baumann Reaction.

Causality Behind Experimental Choices: The "Why"

A successful protocol is not just a list of steps but a series of logical decisions. Here, we explore the rationale behind key reaction parameters.

The Biphasic System: A Self-Validating Environment

The hallmark of the classical Schotten-Baumann condition is the use of a two-phase solvent system, typically water and an immiscible organic solvent like dichloromethane (DCM) or diethyl ether.[2][15]

-

Causality: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis.[16][17] By dissolving the amine and chloroacetyl chloride in the organic phase and the inorganic base (e.g., NaOH) in the aqueous phase, the concentration of water in the vicinity of the acyl chloride is minimized.[18] The reaction occurs at the interface or within the organic phase. The HCl byproduct is instantly neutralized by the base in the aqueous phase. This clever partitioning prevents both the hydrolysis of the valuable acylating agent and the deactivation of the amine nucleophile, creating a self-validating system that drives the reaction towards the desired product.[1]

Choice of Base: More Than a Proton Sponge

The base is arguably the most critical component after the primary reactants. Its choice dictates the reaction environment.

-

Inorganic Bases (e.g., NaOH, K₂CO₃, NaHCO₃): These are ideal for the classic biphasic system.[5][19] Their primary role is to act as an acid scavenger in the aqueous phase.[14] The choice among them depends on the acid sensitivity of the substrate; NaHCO₃ offers milder conditions than NaOH.

-

Organic Bases (e.g., Pyridine, Triethylamine (TEA), DBU): These are used in anhydrous, single-phase systems (e.g., in THF, DCM).[5][20] Pyridine can serve a dual role; it neutralizes HCl and can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the acylation.[12][14] Non-nucleophilic bases like TEA simply act as acid scavengers.[21]

Temperature Control: Taming a Vigorous Reaction

The reaction between an amine and chloroacetyl chloride is highly exothermic.

-

Causality: Without proper temperature control, typically by initiating the reaction at 0°C in an ice bath, localized heating can lead to side reactions and degradation of starting materials or products.[20][21] Slow, dropwise addition of the highly reactive chloroacetyl chloride is essential to maintain a controlled temperature profile and ensure a clean reaction.[21]

Field-Proven Experimental Protocols

The following protocols are designed to be robust and reproducible for the N-chloroacetylation of a wide range of primary and secondary amines.

Protocol 1: Classic Biphasic (Schotten-Baumann) Conditions

This method is ideal for general-purpose N-chloroacetylation and is easily scalable.

Materials:

-

Primary or Secondary Amine (1.0 eq)

-

Chloroacetyl Chloride (1.05 - 1.2 eq)

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Dichloromethane (DCM)

-

Deionized Water

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the amine (1.0 eq) in DCM (approx. 0.2-0.5 M).

-

Base Addition: In a separate beaker, prepare an aqueous solution of NaOH (e.g., 2 M) or K₂CO₃. Add this solution to the reaction flask.

-

Cooling: Cool the biphasic mixture to 0°C using an ice-water bath with vigorous stirring.

-

Acylation: Add chloroacetyl chloride (1.05 eq), either neat or dissolved in a small amount of DCM, to the dropping funnel. Add it dropwise to the stirring reaction mixture over 15-30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove any chloroacetic acid), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-chloroacetylated product.

-

Purification: Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Green Chemistry Approach in Phosphate Buffer

Recent advancements have demonstrated rapid and efficient N-chloroacetylation in aqueous phosphate buffer, eliminating the need for organic solvents.[6][22] This method is exceptionally fast and environmentally friendly.[18]

Materials:

-

Primary or Secondary Amine (1.0 eq)

-

Chloroacetyl Chloride (1.05 eq)

-

Phosphate Buffer (e.g., 0.5 M, pH ~7-8)

Procedure:

-

Setup: In a flask, suspend or dissolve the amine (1.0 eq) in the phosphate buffer.

-

Cooling: Cool the mixture to 0°C in an ice-water bath with vigorous stirring.

-

Acylation: Add chloroacetyl chloride (1.05 eq) dropwise directly to the vigorously stirring mixture. The reaction is often complete within 15-30 minutes.[6]

-

Isolation: The N-chloroacetylated product often precipitates directly from the reaction mixture as a solid.[22] Collect the product by vacuum filtration.

-

Washing: Wash the filtered solid thoroughly with cold water and then dry under vacuum. This method frequently yields a product of high purity without the need for further purification.

Caption: General Experimental Workflow for N-Chloroacetylation.

Data Summary: Comparative Analysis

The choice of protocol can significantly impact reaction time and yield. The following table provides a comparative summary for the N-chloroacetylation of representative amines.

| Entry | Amine | Protocol | Base | Solvent | Time | Yield (%) | Reference |

| 1 | Aniline | Biphasic | K₂CO₃ | DCM/H₂O | 3 h | ~90% | [21] |

| 2 | Aniline | Green | - | Phosphate Buffer | 15 min | 92% | [6] |

| 3 | Benzylamine | Biphasic | NaOH | DCM/H₂O | 2 h | High | [2] |

| 4 | Benzylamine | Green | - | Phosphate Buffer | 20 min | 78% | [22] |

| 5 | p-Aminophenol | Green | - | Phosphate Buffer | 15 min | High | [18] |

Note: Yields are representative and may vary based on specific substrate and reaction scale.

Conclusion: A Foundational Tool for Modern Synthesis

The is a classic transformation that remains highly relevant in modern chemical synthesis. Its operational simplicity, tolerance for various functional groups, and the strategic value of its products make it an indispensable tool for researchers in drug development and beyond. By understanding the mechanistic principles and the causality behind the experimental design, scientists can confidently and efficiently employ this reaction to construct the molecular building blocks essential for innovation. Recent developments toward greener, aqueous conditions further enhance its appeal, ensuring its place in the synthetic chemist's toolkit for years to come.[6][22]

References

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- Grokipedia. (n.d.). Schotten–Baumann reaction.

- Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.

- BYJU'S. (2019, November 17). Schotten Baumann Reaction.

- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.

- Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.

- L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.

- Wikipedia. (n.d.). Schotten–Baumann reaction.

- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.

- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.

- Collegedunia. (n.d.). Schotten Baumann Reaction: Characteristics, Mechanism, and Applications.

- Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction.

- LSYN. (2024, December 11). Schotten-Baumann reaction: Significance and symbolism.

- ResearchGate. (2018, November 20). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.

- Santa Cruz Biotechnology. (n.d.). Chloroacetyl chloride.

- ResearchGate. (2014, November 30). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent.

- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.

- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.

- Taylor & Francis Online. (2018, November 2). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.

- Wikipedia. (n.d.). Chloroacetyl chloride.

- PubChem. (n.d.). Chloroacetyl chloride | ClCH2COCl | CID 6577.

- Google Patents. (n.d.). CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.

- Benchchem. (n.d.). Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery.

- Cambridge University Press. (n.d.). Schotten-Baumann Reaction.

- Figshare. (2018, November 13). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.

- ResearchGate. (2018, November 15). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.

- Taylor & Francis Online. (n.d.). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.

- Benchchem. (n.d.). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.

- Taylor & Francis. (2018, October 31). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.

- Taylor & Francis Online. (2018, November 19). Full article: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.

Sources

- 1. testbook.com [testbook.com]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. collegedunia.com [collegedunia.com]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. benchchem.com [benchchem.com]

- 7. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 11. grokipedia.com [grokipedia.com]

- 12. byjus.com [byjus.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

- 15. lscollege.ac.in [lscollege.ac.in]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. sphinxsai.com [sphinxsai.com]

- 22. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Stereoisomers of Chloroacetyl-Phenylalanine (L, D, DL): Synthesis, Analysis, and Pharmacological Significance

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety. N-Chloroacetyl-phenylalanine, a derivative of the essential amino acid phenylalanine, serves as a paradigmatic example. Its stereoisomers—the naturally occurring L-form, its D-enantiomer, and the racemic DL-mixture—possess distinct properties that are critical in the fields of peptide synthesis, enzyme inhibition, and drug discovery. The chloroacetyl group provides a reactive chemical handle for covalent modification, while the stereochemistry of the phenylalanine backbone governs molecular recognition and interaction with chiral biological targets. This guide provides a comprehensive technical overview of the synthesis, chiral resolution, analytical characterization, and differential pharmacological implications of N-chloroacetyl-phenylalanine stereoisomers, offering field-proven insights and detailed methodologies for professionals in drug development.

The Stereochemical Imperative: Phenylalanine Derivatives in Drug Design

Naturally occurring proteins are composed almost exclusively of L-amino acids, making biological systems inherently chiral environments.[1] Consequently, the introduction of a chiral drug molecule often results in stereoselective interactions. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. Phenylalanine derivatives are crucial chiral building blocks in numerous pharmaceuticals. The addition of an N-terminal chloroacetyl group transforms the amino acid into a versatile synthetic intermediate and a potential mechanism-based enzyme inhibitor.[][3] The electrophilic carbon of the chloroacetyl moiety can react with nucleophilic residues (e.g., cysteine, histidine) in an enzyme's active site, leading to irreversible inhibition. The stereocenter of the parent phenylalanine is paramount, as it dictates the precise orientation of the molecule within the binding pocket, determining whether the reactive group is positioned for covalent modification.

Synthesis and Chiral Resolution of N-Chloroacetyl-Phenylalanine Isomers

The generation of enantiomerically pure N-chloroacetyl-L-phenylalanine and N-chloroacetyl-D-phenylalanine begins with the synthesis of the racemic mixture, followed by a robust chiral resolution process.

Synthesis of Racemic N-Chloroacetyl-DL-Phenylalanine

The foundational synthesis involves the acylation of the amino group of DL-phenylalanine. A common and efficient method is the Schotten-Baumann reaction, where chloroacetyl chloride is reacted with DL-phenylalanine under basic aqueous conditions.

-

Dissolution: Dissolve DL-phenylalanine (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents) with cooling in an ice bath.

-

Acylation: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C. Simultaneously, add a solution of sodium hydroxide (1.1 equivalents) to keep the reaction mixture alkaline (pH 8-10).

-

Reaction Monitoring: Stir the mixture vigorously for 1-2 hours at room temperature after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 2. The product will precipitate as a white solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure N-Chloroacetyl-DL-phenylalanine.[4]

Chiral Resolution of the Racemic Mixture

Resolving the DL-racemate into its constituent L- and D-enantiomers is a critical step. While methods like diastereomeric salt formation with a chiral base are classic, enzymatic resolution offers superior selectivity and milder reaction conditions, making it a preferred industrial method.[5]

Enzymes are inherently chiral catalysts that can exhibit near-perfect enantioselectivity. Acylase enzymes, for instance, can selectively hydrolyze the N-acyl group from the L-enantiomer of a racemic mixture while leaving the D-enantiomer untouched.[6] This difference in reactivity is due to the precise fit of the L-substrate into the enzyme's active site, which optimally orients the amide bond for catalysis. The D-enantiomer, being a mirror image, cannot achieve this productive binding, resulting in a clean separation.

Figure 1: Workflow for the synthesis of racemic N-chloroacetyl-DL-phenylalanine and subsequent enzymatic resolution to yield the pure D-enantiomer and free L-phenylalanine.

Analytical Characterization and Stereochemical Integrity

Confirming the enantiomeric purity of the resolved products is non-negotiable in drug development. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) and Nuclear Magnetic Resonance (NMR) spectroscopy with Chiral Solvating Agents (CSAs) are the gold-standard techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most direct and widely used method for separating and quantifying enantiomers.[1] The principle relies on the differential interaction of the enantiomers with a chiral stationary phase. The CSP creates a transient diastereomeric complex with each enantiomer, and the difference in the stability of these complexes leads to different retention times, allowing for their separation.

A robust HPLC method must be validated for specificity, linearity, accuracy, and precision. The choice of CSP is critical. For N-acylated amino acids, Pirkle-type columns or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are often highly effective.[7][8]

Figure 2: Principle of chiral HPLC separation. Enantiomers in the sample interact differently with the Chiral Stationary Phase, leading to distinct retention times and separate peaks on the chromatogram.

-

Column Selection: Astec CHIROBIOTIC® T (teicoplanin-based) or a similar macrocyclic glycopeptide column.[7]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate), filtered and degassed. A typical starting point could be 80:20 Methanol:Water with 5 mM Ammonium Acetate.

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

-

Instrumentation Setup:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm.

-

-

Analysis: Inject the racemic (DL), the L-, and the D- samples to identify the retention times for each peak. Inject the sample of unknown purity to quantify the peak areas and calculate the enantiomeric excess (% ee).

| Parameter | N-Chloroacetyl-L-phenylalanine | N-Chloroacetyl-D-phenylalanine |

| Chiral Stationary Phase | CHIROBIOTIC® T | CHIROBIOTIC® T |

| Mobile Phase | 80% MeOH / 20% H₂O / 5mM NH₄OAc | 80% MeOH / 20% H₂O / 5mM NH₄OAc |

| Typical Retention Time | ~5.2 min | ~6.5 min |

| Separation Factor (α) | \multicolumn{2}{ | c |

| Resolution (Rs) | \multicolumn{2}{ | c |

Table 1: Representative HPLC data for the chiral separation of N-chloroacetyl-phenylalanine enantiomers. Actual retention times may vary based on the specific system and conditions.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy can differentiate enantiomers by adding a chiral solvating agent (CSA). The CSA forms rapidly exchanging, diastereomeric solvates with the enantiomers in solution. These diastereomeric complexes exist in different magnetic environments, leading to separate, observable signals in the NMR spectrum (e.g., split peaks for protons near the chiral center).[9] A common CSA for amino acid derivatives is (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.[10]

Differential Pharmacological Profiles and Mechanistic Insights

The stereochemistry of N-chloroacetyl-phenylalanine is the primary determinant of its biological activity.

-

N-Chloroacetyl-L-phenylalanine: This isomer is often used as a building block in peptide synthesis to introduce a reactive "warhead" at a specific position in a peptide sequence designed to target a particular enzyme.[] Its L-configuration is recognized by ribosomal machinery and many proteases. Halogenated derivatives of L-phenylalanine have also been investigated for neuroprotective effects by modulating glutamatergic synaptic transmission.[11]

-

N-Chloroacetyl-D-phenylalanine: D-amino acids are generally more resistant to degradation by proteases, leading to a longer biological half-life. D-phenylalanine itself is known to inhibit enkephalinase, an enzyme that degrades endogenous opioids (enkephalins), thereby producing an analgesic effect.[12] A chloroacetylated D-phenylalanine derivative could be designed as a potent and long-lasting covalent inhibitor of specific enzymes. Research on a related compound, N-(2-chloroethyl)-N-methylphenylalanine, showed that the D-series (R)-isomer was a more potent irreversible inhibitor of carboxypeptidase A than its L-counterpart, highlighting the critical role of stereochemistry in inhibitor design.[3]

Figure 3: Hypothetical differential binding of N-chloroacetyl-phenylalanine enantiomers to an enzyme active site. The L-isomer achieves a productive binding orientation for covalent modification, while the D-isomer does not, illustrating the principle of stereoselectivity.

Conclusion and Future Directions

The stereoisomers of N-chloroacetyl-phenylalanine represent more than just chemical curiosities; they are distinct chemical entities with unique biological destinies. A comprehensive understanding and rigorous control of their synthesis and analysis are indispensable for their application in modern drug development. The L-isomer continues to be a valuable tool for creating targeted covalent peptide drugs, while the D-isomer offers a pathway to develop protease-resistant inhibitors with potentially novel therapeutic applications, such as in pain management or oncology. As our ability to design drugs with atomic precision grows, the strategic use of specific stereoisomers like those of N-chloroacetyl-phenylalanine will remain a cornerstone of creating safer, more effective medicines.

References

-

Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

-

Gil-Av, E., Tishbee, A., & Hare, P. E. (1980). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. PubMed. [Link]

-

Guo, H., et al. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]

-

Ilisz, I., Aranyi, A., & Pataj, Z. (2006). Review: HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases. Wiley Analytical Science. [Link]

-

Sumika Chemical Analysis Service, Ltd. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]

-

Wenzel, T. J., & Chisholm, C. D. (2011). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. NIH National Library of Medicine. [Link]

-

Li, X., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing). [Link]

-

Uccello-Barretta, G., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. [Link]

-

Ferreira, M. L., et al. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]

-

ResearchGate. (2013). Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes. [Link]

-

Schoemaker, H. E., et al. (1997). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. CHIMIA. [Link]

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis. [Link]

-

Nájera, C., & Yus, M. (2015). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. [Link]

-

Liu, J., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. [Link]

-

Chen, X., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. PubMed. [Link]

-

Park, J. D., Lee, K. J., & Kim, D. H. (2001). A New Inhibitor Design Strategy for Carboxypeptidase A as Exemplified by N-(2-chloroethyl)-N-methylphenylalanine. PubMed. [Link]

-

Alegría, A., et al. (2006). b-Lactams derived from phenylalanine and homologues: effects of the distance between the aromatic rings and the a-stereogenic re. ElectronicsAndBooks. [Link]

-

Seubert, C. N., & Martynyuk, A. E. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [Link]

-

Lane, J. D., Schöne, B., & Neuhoff, V. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PubMed. [Link]

-

Miyoshi, Y., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). PubMed Central. [Link]

-

Chen, X., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. MDPI. [Link]

- Lobl, T. J., & Maggiora, L. L. (1991). US Patent 5,066,716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.

-

Miller, C. A., et al. (2018). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PubMed Central. [Link]

-

Zhang, J., et al. (2015). A resolution approach of racemic phenylalanine with aqueous two-phase systems of chiral tropine ionic liquids. PubMed. [Link]

-

de Sousa, F. B., et al. (2019). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. [Link]

-

Eurtivong, C., et al. (2018). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). PubMed Central. [Link]

-

Pfab, A., & Pfab, W. (2017). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Springer Nature Experiments. [Link]

-

PubChem. (n.d.). N-(Chloroacetyl)-3-phenyl-DL-alanine. [Link]

-

Grunewald, R., & Siegel, F. (1975). Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis. PubMed. [Link]

-

Davis, P., et al. (2020). Phenylalanine Stereoisomers of CJ-15208 and [d-Trp]CJ-15208 Exhibit Distinctly Different Opioid Activity Profiles. PubMed. [Link]

-

Watt, D. D., & Martin, P. R. (1969). Phenylalanine antimetabolite effect on development. I. Behavioral effects of D,L-4-chlorophenylalanine in the young rat. PubMed. [Link]

-

Nordvall, G., et al. (2012). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. Molecules. [Link]

-

Ehrenpreis, S. (1982). D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application. PubMed. [Link]

-

ResearchGate. (2022). Pharmacokinetics properties of L-Phenylalanine. [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 3. A new inhibitor design strategy for carboxypeptidase A as exemplified by N-(2-chloroethyl)-N-methylphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(Chloroacetyl)-3-phenyl-DL-alanine | C11H12ClNO3 | CID 98109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chimia.ch [chimia.ch]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. scas.co.jp [scas.co.jp]

- 9. researchgate.net [researchgate.net]

- 10. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Chloroacetyl-dl-phenylalanine in Various Solvents

This guide provides a comprehensive overview of the solubility characteristics of Chloroacetyl-dl-phenylalanine, a key intermediate in various synthetic and pharmaceutical processes. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation development, this document synthesizes theoretical principles with practical experimental methodologies to offer a robust resource for researchers, scientists, and drug development professionals.

Introduction: The Molecular Basis of Solubility

The solubility of a compound is fundamentally governed by the interplay of intermolecular forces between the solute and the solvent. This compound, as a derivative of the amino acid phenylalanine, possesses a molecular structure with both polar and non-polar moieties, leading to a nuanced solubility profile.

The molecule's structure consists of a phenyl group, which is hydrophobic, and a chloroacetylated amino acid backbone containing a carboxylic acid and an amide group, which are capable of hydrogen bonding and dipole-dipole interactions. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity and hydrogen bonding capacity of the solvent.

Due to its zwitterionic nature, resulting from the amino acid backbone, this compound is generally expected to be soluble in water and other polar solvents, while exhibiting lower solubility in nonpolar organic solvents. The presence of the chloroacetyl group, however, can influence this behavior by altering the molecule's overall polarity and crystal lattice energy compared to its parent amino acid, phenylalanine.

Theoretical Framework for Predicting Solubility

While experimental determination remains the gold standard, theoretical models can provide valuable initial estimates of a compound's solubility. For amino acid derivatives like this compound, group-contribution methods such as the SAFT-γ Mie approach can be employed to predict solubility in various solvents.[1][2] These models consider the contributions of different functional groups within the molecule to its overall thermodynamic properties.

The solubility of amino acids and their derivatives is also significantly influenced by the pH of the solution. The carboxylic acid and amino groups can exist in different protonation states depending on the pH, which in turn affects the molecule's charge and its interaction with polar solvents. Generally, the solubility of amino acids is lowest at their isoelectric point and increases in more acidic or basic solutions.[3]

Known Solubility Data and Comparative Analysis

Direct, quantitative solubility data for this compound in a wide range of solvents is not extensively reported in publicly available literature. However, some qualitative information and data on analogous compounds can provide valuable insights.

| Compound | Solvent | Solubility | Source |

| This compound | Methanol | "almost transparency" | ChemicalBook |

| N-Acetyl-L-phenylalanine | Water | 0.73 g/100 mL (at 25°C) | [4] |

| Acetone | 4.3 g/100 mL (at 25°C) | [4] | |

| Ethanol | 20 mg/mL | [4] | |

| Methanol | "almost transparency" | [4] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5] | |

| DL-Phenylalanine | Water | Soluble | [6] |

| Dilute Mineral Acid | Soluble | [6] | |

| Alkali Hydroxide Solutions | Soluble | [6] | |

| Ethanol | Slightly Soluble | [6] |

Table 1: Reported solubility of this compound and related compounds.

The qualitative observation of "almost transparency" in methanol for both this compound and N-Acetyl-L-phenylalanine suggests good solubility in this solvent. The quantitative data for N-Acetyl-L-phenylalanine, which is structurally very similar, indicates moderate solubility in water and good solubility in polar organic solvents like acetone and ethanol.[4][5] This suggests that this compound is likely to exhibit a similar trend. The solubility of the parent amino acid, DL-phenylalanine, in acidic and basic solutions also highlights the expected pH-dependent solubility of its derivatives.[6]

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of quantitative data, this section provides a detailed, self-validating protocol for determining the solubility of this compound using the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.[7][8][9][10][11][12]

Principle

The shake-flask method is an equilibrium-based technique where an excess amount of the solid compound is agitated in a specific solvent for a sufficient period to reach saturation.[7][8][9][11][12] After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique, in this case, HPLC.[6][13][14][15][16]

Experimental Workflow

Sources

- 1. Predicting the solubility of amino acids and peptides with the SAFT-γ Mie approach: neutral and charged models [spiral.imperial.ac.uk]

- 2. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. daneshyari.com [daneshyari.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimization of an HPLC method for phenylalanine and tyrosine quantization in dried blood spot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eaglebio.com [eaglebio.com]

- 16. helixchrom.com [helixchrom.com]

Chloroacetyl-DL-Phenylalanine: A Versatile Bifunctional Building Block for Synthesis and Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroacetyl-DL-phenylalanine is a synthetic amino acid derivative that serves as a highly versatile and strategic building block in modern organic synthesis. Its structure uniquely combines the stereochemical and conformational attributes of phenylalanine with two distinct, orthogonally reactive functional groups: a carboxylic acid amenable to standard peptide coupling and derivatization, and a highly electrophilic N-chloroacetyl moiety. This guide provides an in-depth examination of the synthesis, reactivity, and application of this compound. We will explore its core synthetic protocols, delve into the mechanistic principles governing its reactivity, and present detailed workflows for its application in peptide modification, intramolecular cyclization, and the construction of complex molecular scaffolds for drug discovery. This document is intended to serve as a practical and theoretical resource for researchers leveraging this powerful bifunctional intermediate.

Introduction: The Strategic Value of Bifunctional Reagents

In the fields of medicinal chemistry and materials science, progress is often dictated by the efficiency with which molecular complexity can be constructed. Bifunctional building blocks are central to this endeavor, offering pre-packaged, orthogonally reactive sites that enable streamlined, multi-step synthetic sequences. Phenylalanine, as a core amino acid, is a privileged structure found in countless natural products and pharmaceuticals, providing a rigid, aromatic scaffold that can be tailored for specific molecular recognition events.

By functionalizing the alpha-amino group of DL-phenylalanine with a chloroacetyl chloride, we generate N-Chloroacetyl-DL-phenylalanine. This transformation installs a potent electrophilic "handle" onto the phenylalanine chassis without disturbing the native carboxylic acid. The result is a molecule poised for two distinct and controllable reaction pathways: nucleophilic substitution at the chloroacetyl group and acylation chemistry at the carboxyl group. This dual reactivity is the foundation of its utility, enabling its use as a linker, a key component in peptide macrocyclization, and an intermediate for creating novel heterocyclic systems.

Physicochemical Properties and Characterization

The identity and purity of N-Chloroacetyl-DL-phenylalanine are paramount for its successful application in synthesis. The compound is a stable, white crystalline solid under standard laboratory conditions.[1]

| Property | Value | Reference |

| CAS Number | 7765-11-9 | [1][2] |

| Molecular Formula | C₁₁H₁₂ClNO₃ | [2][3] |

| Molecular Weight | 241.67 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 125-128 °C | [1] |

| Purity | Typically >97% | [1] |

Expert Insight: The Importance of Characterization While commercial suppliers provide specifications, in-house validation is a cornerstone of trustworthy research. Initial synthesis reports confirmed the structure of N-chloroacetylphenylalanine through infrared (IR) spectroscopy and elemental analysis.[4] For modern applications, High-Resolution Mass Spectrometry (HRMS) is essential to confirm the exact mass, while ¹H and ¹³C NMR spectroscopy will validate the covalent structure, ensuring the chloroacetyl group has been successfully installed on the nitrogen without unintended side reactions. Purity is best quantified using High-Performance Liquid Chromatography (HPLC).

Core Synthesis of this compound

The preparation of N-Chloroacetyl-DL-phenylalanine is achieved via the N-acylation of DL-phenylalanine with chloroacetyl chloride.[5] The choice of reaction conditions can be tailored to prioritize yield, purity, or environmental sustainability.

Caption: General synthesis of N-Chloroacetyl-DL-phenylalanine.

Protocol 1: Classical Synthesis in Organic Solvent

This method is a robust, high-yielding procedure suitable for standard laboratory synthesis.[4] The primary causality for using an anhydrous organic solvent like ethyl acetate is to prevent the rapid hydrolysis of the highly reactive chloroacetyl chloride, which would otherwise be quenched by water to form chloroacetic acid.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add DL-Phenylalanine (10.0 g, 0.06 mol).

-

Solvent Addition: Add 125 mL of anhydrous ethyl acetate.

-

Reagent Addition: Carefully add chloroacetyl chloride (7.5 mL, approx. 0.094 mol) to the suspension. Note: Chloroacetyl chloride is a lachrymator and corrosive; handle in a fume hood with appropriate personal protective equipment (PPE).[6]

-

Reaction: Heat the mixture to reflux and maintain for 1 hour. The reaction generates HCl gas as a byproduct.

-

Workup: Cool the reaction mixture to room temperature. Filter the suspension to remove any unreacted phenylalanine.

-

Isolation: Remove the ethyl acetate and excess chloroacetyl chloride from the filtrate by vacuum distillation. This will yield a yellow oil.

-

Crystallization: Add approximately 25 mL of diethyl ether to the oil and triturate to induce crystallization.

-

Final Product: Collect the resulting white solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The expected yield is approximately 12 g (87%).[4]

Protocol 2: Chemoselective Aqueous Synthesis

Recent advancements have focused on greener, more biocompatible synthetic routes. Performing the chloroacetylation in a buffered aqueous system offers remarkable chemoselectivity, favoring N-acylation even in the presence of other nucleophilic groups like alcohols.[7][8]

Step-by-Step Methodology:

-

Solution A: Dissolve the amino acid (e.g., phenylalanine, 1 equivalent) in a phosphate buffer solution (e.g., 0.5 M, pH ~7-8).

-

Reagent Addition: Cool the solution in an ice bath. Add chloroacetyl chloride (1.1-1.5 equivalents) dropwise while vigorously stirring. The buffer's role is critical: it neutralizes the HCl byproduct as it forms, maintaining a neutral pH that favors the amine's nucleophilicity and prevents acid-catalyzed side reactions.

-

Reaction: Stir the reaction for 20-30 minutes at room temperature. The reaction is typically rapid.[8]

-

Isolation: Acidify the reaction mixture with 1N HCl to protonate the carboxylic acid.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product, which can be further purified by crystallization.

| Parameter | Classical Method | Aqueous Method |

| Solvent | Ethyl Acetate | Phosphate Buffer (Water) |

| Yield | High (~87%)[4] | Good to High |

| Key Advantage | High yield, well-established | Eco-friendly, highly chemoselective[7][8] |

| Considerations | Requires anhydrous conditions | pH control is critical |

Key Reactions and Mechanistic Insights

The synthetic power of N-Chloroacetyl-DL-phenylalanine stems from its two distinct reactive centers.

Caption: The dual reactivity of N-Chloroacetyl-DL-phenylalanine.

A. Nucleophilic Substitution at the α-Chloro Position

The chloroacetyl group is a potent electrophile. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, making the α-carbon highly susceptible to attack by nucleophiles in a classic Sₙ2 reaction. Chlorine is an excellent leaving group, facilitating a rapid and often irreversible reaction.

The Thioether "Click" Reaction: The most significant application of this moiety is its reaction with thiols (sulfhydryl groups).[9] This reaction is particularly valuable in bioconjugation because the thiol group of cysteine residues is often the most nucleophilic functionality on a protein or peptide surface at neutral pH.

-

Mechanism: The sulfur atom of a thiol or thiolate anion attacks the α-carbon, displacing the chloride ion and forming a stable thioether bond.

-

Causality: This reaction is favored for several reasons:

-

High Selectivity: Thiols are strong, soft nucleophiles that react preferentially with the soft electrophilic α-carbon.

-

Biocompatible Conditions: The reaction proceeds efficiently in aqueous buffers at or near neutral pH, making it ideal for modifying biological molecules.

-

Stability: The resulting thioether linkage is highly stable to hydrolysis and a wide range of chemical conditions.

-

B. Reactions at the Carboxylic Acid

The carboxylic acid moiety behaves conventionally and can be activated for amidation (e.g., peptide bond formation) or esterification using standard coupling reagents (like HBTU, TBTU, or EDC) or by conversion to an acid chloride.[10] This allows the entire N-Chloroacetyl-DL-phenylalanine unit to be incorporated into a larger molecular framework before the chloroacetyl group is utilized for subsequent conjugation or cyclization.

Applications in Synthesis and Drug Development

Workflow 1: Peptide Macrocyclization

Macrocyclization is a key strategy in drug development to impart conformational rigidity, enhance binding affinity, and improve metabolic stability in peptides. The chloroacetyl group provides a perfect electrophile for an "end-to-end" cyclization with a strategically placed cysteine residue.[11]

Caption: Workflow for chloroacetyl-mediated peptide cyclization.

Detailed Protocol: N-Terminal Capping and Cyclization This protocol is adapted from standard solid-phase peptide synthesis (SPPS) procedures.[11][12]

-

Peptide Synthesis: Assemble the linear peptide sequence on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS chemistry. The sequence must contain a cysteine residue at the desired position for cyclization.

-

Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine.

-

N-Terminal Capping: Swell the resin in DMF. Add a solution of chloroacetyl chloride (5-10 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 10-20 equivalents) in DMF. Agitate the mixture for 1-2 hours at room temperature.

-

Cleavage and Deprotection: Wash the resin extensively. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.[13]

-

Precipitation: Precipitate the crude peptide in cold diethyl ether and lyophilize.

-